Ibezapolstat
Overview
Description
Ibezapolstat is a bacterial DNA polymerase III inhibitor . It is currently in clinical development by Acurx Pharmaceuticals for the treatment of Clostridioides difficile infection (CDI) . The drug has completed its Phase 2b clinical trial .
Molecular Structure Analysis
Ibezapolstat has the chemical formula C18H20Cl2N6O2 . Its IUPAC name is 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one .Scientific Research Applications
1. Ibezapolstat's Role in Treating Clostridioides difficile Infection
Ibezapolstat, a DNA polymerase IIIC inhibitor, has been studied for its efficacy in treating Clostridioides difficile infection (CDI). In a Phase 2a study, patients with mild to moderate CDI demonstrated a 100% clinical cure rate, with the drug showing minimal systemic exposure and high stool concentrations. This indicates its potential as an effective treatment for CDI, highlighting its unique mechanism of action targeting low G+C content Gram-positive bacteria, primarily Firmicutes including C. difficile (Garey et al., 2021).
2. Microbiome Changes and Selectivity Against Gram-Positive Bacteria
Research has shown that Ibezapolstat can induce changes in the gut microbiome's proportional abundance. Specifically, there's an increased abundance of Actinobacteria after starting therapy with Ibezapolstat. This effect seems dependent on the baseline composition of the microbiome but demonstrates the persistence or regrowth of healthy microbiota associated with beneficial physiological effects (Alam et al., 2022).
3. Comparative Analysis with Other Antibiotics
In a study comparing Ibezapolstat with vancomycin, Ibezapolstat showed minimal systemic absorption and distinct microbiome profile effects compared to oral vancomycin. These results support the potential of Ibezapolstat as a safer and more effective alternative for treating CDI, with less impact on the gut microbiome (Garey et al., 2020).
4. Effect on Microbiome and Bile Acids
The Phase 2a study of Ibezapolstat in patients with CDI also demonstrated favorable effects on the gut microbiome and bile acids. This suggests that the drug not only treats the infection effectively but also contributes positively to the overall gut health, a crucial aspect in preventing the recurrence of CDI (Garey et al., 2022).
5. Prediction of Anti-Recurrence Effects in CDI
A functional and metagenomic approach was used to predict the anti-CDI recurrence effect of Ibezapolstat. This study, part of the Phase I clinical study, compared ibezapolstat with vancomycin and found beneficial changes in the microbiome associated with ibezapolstat, suggesting a lower risk of CDI recurrence compared to vancomycin (McPherson et al., 2022).
Safety And Hazards
Future Directions
Acurx Pharmaceuticals has completed its Phase 2b clinical trial of Ibezapolstat and intends to meet with the FDA after analyzing the Phase 2b clinical trial data to finalize the size and scope of the Phase 3 clinical trial program . The company has also announced positive top-line Ibezapolstat Phase 2 efficacy results with a 96% clinical cure rate in patients with CDI .
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGSGBKTODESHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibezapolstat | |
CAS RN |
1275582-97-2 | |
Record name | Ibezapolstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibezapolstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IBEZAPOLSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.